N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of sulfonyl-containing piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene diamine under controlled conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated piperazine with m-tolylacetic acid or its derivatives to form the desired acetamide compound. This step often requires the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing neurological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide: Lacks the sulfonyl group, which may result in different pharmacological properties.
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-18-6-5-7-19(16-18)17-21(25)22-10-15-28(26,27)24-13-11-23(12-14-24)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDOFEFYPKPHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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